molecular formula C13H18N2O4 B2480395 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid CAS No. 2193061-08-2

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B2480395
CAS RN: 2193061-08-2
M. Wt: 266.297
InChI Key: DRMROUZFZASFKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid often involves multi-step reactions that incorporate cyclization processes to form the heterocyclic core. For instance, the efficient synthesis of alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates demonstrates a one-pot, three-component reaction methodology, highlighting the compound's accessible synthetic route from diamines, dialkyl acetylenedicarboxylates, and alkyl or aryl glyoxales (Alizadeh et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a tetrahydropyrrolo[1,2-a]pyrazine core, which is a bicyclic structure combining pyrrolo and pyrazine rings. This structural motif is crucial for the compound’s chemical reactivity and its interaction with biological targets. Detailed structural elucidation is typically achieved through techniques like NMR, HRMS, and X-ray crystallography, providing insight into the compound's conformational preferences and electronic properties.

Chemical Reactions and Properties

Compounds with the tetrahydropyrrolo[1,2-a]pyrazine scaffold are versatile intermediates in organic synthesis. They undergo various chemical reactions, including cycloadditions, functional group transformations, and nucleophilic substitutions, enabling the construction of complex molecules. For example, tert-butyl amides derived from Ugi reactions involving tert-butyl isocyanide undergo cyclization to form dihydropyrazolo[1,5-a]pyrazine derivatives under microwave irradiation, demonstrating the scaffold's reactivity towards cyclization reactions (Nikulnikov et al., 2009).

Scientific Research Applications

Pyrazine Derivatives and Their Applications

Pyrazines, including compounds like 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid, are volatile heterocyclic nitrogen-containing compounds known for their contribution to baking, roasted, and nutty flavors in food products. They are synthesized via the Maillard reaction (MR), which is a method of generating pyrazines during food processing. The generation of pyrazines can be promoted or inhibited based on the desired outcome in food products, utilizing strategies such as the use of new reactants, modification of reaction conditions, and the adoption of emerging technologies like ultrasound, which promotes pyrazine formation due to favorable high temperature and pressure environments. These strategies are applicable for achieving control over pyrazines in the food industry, highlighting the compound's relevance in enhancing food flavors and quality (Yu et al., 2021).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives are recognized for their diverse pharmacological properties, making them a subject of interest in pharmaceutical research. A wide range of pyrazine derivatives have been identified to possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. This wide spectrum of biological activities underscores the potential of pyrazine derivatives, including this compound, in the development of new therapeutic agents. The diversity of pharmacological effects offered by pyrazine derivatives prompts further studies aimed at rationalizing these biological activities to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Environmental and Biotechnological Implications

The study of pyrazine derivatives extends beyond food and pharmaceutical applications, reaching into environmental and biotechnological fields. The bioremediation of pollutants like pyrene by bacterial strains, including those producing pyrazine derivatives, illustrates the environmental significance of these compounds. Pyrazine derivatives synthesized by microbes can play a role in the degradation of polycyclic aromatic hydrocarbons (PAHs), contributing to environmental cleanup efforts and highlighting the potential of these compounds in bioremediation technologies (Qutob et al., 2022).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, eye irritation, and may cause skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, related compounds have been used in the development of PROTACs for targeted protein degradation . This suggests potential future directions in drug development and medicinal chemistry.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-6-14-5-4-9(11(16)17)10(14)8-15/h4-5H,6-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMROUZFZASFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC(=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2193061-08-2
Record name 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid
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